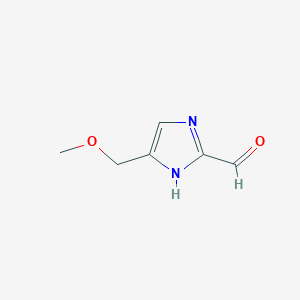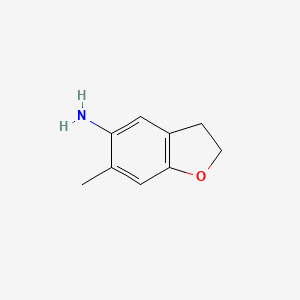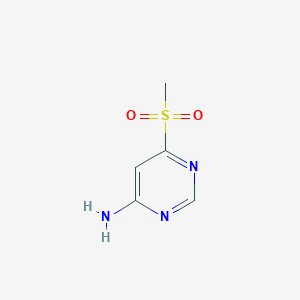
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a versatile building block in organic synthesis and has been used in various scientific research applications. In
Mécanisme D'action
The mechanism of action of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions due to the presence of a reactive aldehyde group and an imidazole ring. It can participate in various nucleophilic and electrophilic reactions, making it a versatile building block in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde are not well studied. However, it has been shown to exhibit low toxicity and has been used in various in vitro and in vivo experiments. It is believed to be metabolized in the liver and excreted through the urine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde in lab experiments include its versatility as a building block in organic synthesis, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in some solvents and the lack of understanding of its mechanism of action.
Orientations Futures
There are many future directions for the use of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde in scientific research. One potential direction is the development of new fluorescent probes for bioimaging applications. Additionally, it can be used in the development of new materials for electronic and optical applications. Further studies are needed to understand its mechanism of action and potential applications in other fields.
In conclusion, 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde is a versatile building block in organic synthesis with potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and unique properties make it an attractive compound for further study. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 4-(methoxymethyl)-1H-imidazole-2-carbaldehyde can be achieved through various methods. One of the most common methods involves the reaction of 4-formyl-1H-imidazole with paraformaldehyde in the presence of a base catalyst. The reaction yields the desired product in good yields and high purity. Other methods involve the use of different aldehydes and imidazoles as starting materials.
Applications De Recherche Scientifique
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It has also been used in the development of fluorescent probes for bioimaging applications. Additionally, it has been used in the development of new materials for electronic and optical applications.
Propriétés
IUPAC Name |
5-(methoxymethyl)-1H-imidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-4-5-2-7-6(3-9)8-5/h2-3H,4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIZEJLHLVMWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methoxymethyl)-1H-imidazole-2-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-Difluorophenyl)sulfanyl-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethanone](/img/structure/B7637523.png)
![3-[4-(3-Phenylpropanoyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B7637524.png)
![3-[Cyclohexanecarbonyl(cyclopropyl)amino]-2-methylpropanoic acid](/img/structure/B7637529.png)
![N-[4-[2-(3-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637533.png)
![N-[4-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637543.png)
![N-[4-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637551.png)
![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![3-Amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7637564.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)

![2-(2-chloro-4-fluorophenoxy)-N-[5-chloro-2-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B7637595.png)

